2-(Bromomethyl)-4-methylmorpholine
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Overview
Description
2-(Bromomethyl)-4-methylmorpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The addition of a bromomethyl group at the 2-position and a methyl group at the 4-position of the morpholine ring gives rise to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methylmorpholine typically involves the bromination of 4-methylmorpholine. One common method is to react 4-methylmorpholine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the methyl group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4-methylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(Azidomethyl)-4-methylmorpholine, while oxidation with potassium permanganate produces this compound N-oxide.
Scientific Research Applications
2-(Bromomethyl)-4-methylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Research is ongoing to explore its potential as a building block for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-methylmorpholine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Bromomethyl)-4-methylmorpholine can be compared with other similar compounds, such as:
2-(Chloromethyl)-4-methylmorpholine: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and properties due to the difference in halogen atoms.
2-(Bromomethyl)-4-ethylmorpholine: Similar structure with an ethyl group at the 4-position instead of a methyl group. This change can affect the compound’s steric and electronic properties.
2-(Bromomethyl)-4-methylpiperidine: A related compound with a piperidine ring instead of a morpholine ring. The absence of the oxygen atom in the ring can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(bromomethyl)-4-methylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c1-8-2-3-9-6(4-7)5-8/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUWLIFTXFJWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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